1H-Imidazol-1-amine

Vue d'ensemble

Description

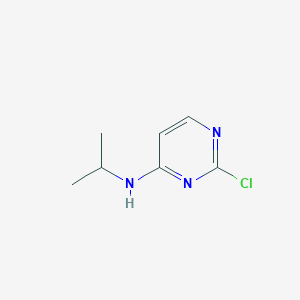

1H-Imidazol-1-amine is a chemical compound with the formula C3H5N3 . It is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications. The bonds formed during the creation of the imidazole have been a focus of recent research .Molecular Structure Analysis

The molecular weight of 1H-Imidazol-1-amine is 83.09. Its InChI code is 1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 .Chemical Reactions Analysis

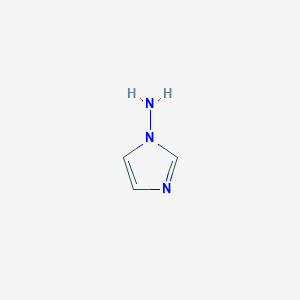

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

1H-Imidazol-1-amine is a pale-yellow to yellow-brown solid. It should be stored at temperatures between 2-8°C . It is highly soluble in water, producing a mildly alkaline solution .Applications De Recherche Scientifique

Green Synthesis of Derivatives

1H-Imidazol-1-amine serves as a precursor in the green synthesis of novel derivatives like 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine. This process involves multi-component synthesis under environmentally friendly conditions, utilizing microwave heating for efficiency and high yields (Sadek et al., 2018).

Applications in Nitrogen-rich Gas Generators

Compounds derived from 1H-Imidazol-1-amine, such as nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules, have potential applications in nitrogen-rich gas generators. These compounds are studied for their physical and chemical properties, like densities, heats of formation, and detonation velocities (Srinivas et al., 2014).

Catalytic Applications

1H-Imidazol-1-amine is involved in catalytic processes, such as the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, to synthesize functionalized benzimidazoimidazoles. This method showcases good to excellent yields under mild conditions using a palladium iodide catalytic system (Veltri et al., 2018).

Antifungal Agent Development

1H-Imidazol-1-amine derivatives have shown promising activities as antifungal agents. Studies have explored the structure-activity relationship of these compounds, leading to the development of new analogues with effective fungal growth inhibition and cellular selectivity (Setzu et al., 2002).

Synthesis of Functionalized Imidazoles

A one-pot, multi-component synthesis approach uses 1H-Imidazol-1-amine for the efficient creation of functionalized imidazoles. This method is notable for its simplicity and effectiveness in yielding diverse imidazole derivatives (Adib et al., 2009).

CO2 Capture

1H-Imidazol-1-amine derivatives have been used in the development of ionic liquids for CO2 capture. These ionic liquids react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, representing an innovative approach to CO2 capture technology (Bates et al., 2002).

Organic Synthesis Applications

1H-Imidazol-1-amine is used in various organic synthesis processes, such as the TEMPO mediated oxidative annulation of aryl methyl ketones with amines, demonstrating its versatility in creating diverse chemical structures (Geng et al., 2022).

Safety And Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Propriétés

IUPAC Name |

imidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZANEWAFZMPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazol-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)